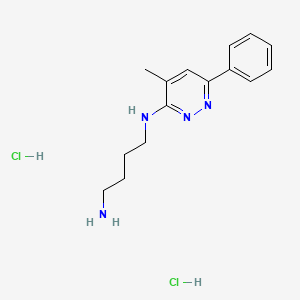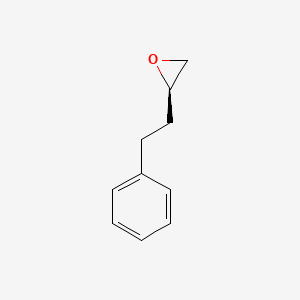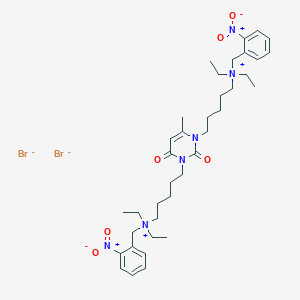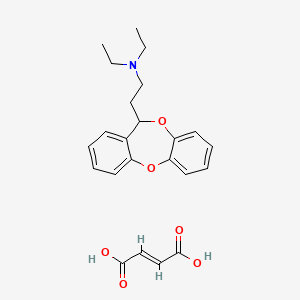
Glasdegib N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glasdegib N-oxide is a derivative of glasdegib, a small-molecule inhibitor of the Hedgehog signaling pathway. Glasdegib is primarily used in the treatment of acute myeloid leukemia (AML) in patients who are not eligible for intensive chemotherapy. This compound retains the core structure of glasdegib but includes an additional oxygen atom, which may alter its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glasdegib N-oxide typically involves the oxidation of glasdegib. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial oxidizing agents and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process.
化学反应分析
Types of Reactions
Glasdegib N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to glasdegib.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to more highly oxidized derivatives, while reduction will yield glasdegib. Substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, glasdegib N-oxide is used as a model compound to study the effects of oxidation on the Hedgehog signaling pathway inhibitors. It helps in understanding the stability and reactivity of these compounds under different conditions.
Biology
In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent. Studies focus on its ability to inhibit the Hedgehog signaling pathway and its impact on cancer cell proliferation and survival.
Medicine
In medicine, this compound is explored for its potential use in treating various cancers, particularly those resistant to conventional therapies. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its properties are studied to optimize drug delivery and efficacy.
作用机制
Glasdegib N-oxide exerts its effects by inhibiting the Hedgehog signaling pathway, similar to glasdegib. It binds to and inhibits the Smoothened (SMO) receptor, a key component of the pathway. This inhibition prevents the activation of downstream signaling molecules, ultimately leading to the suppression of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
Glasdegib: The parent compound, also a Hedgehog pathway inhibitor.
Vismodegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A Hedgehog pathway inhibitor used for advanced basal cell carcinoma.
Uniqueness
Glasdegib N-oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to its parent compound and other similar inhibitors. This structural modification can affect its stability, solubility, and interaction with biological targets, potentially offering advantages in specific therapeutic contexts.
属性
CAS 编号 |
2222533-67-5 |
|---|---|
分子式 |
C21H22N6O2 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methyl-1-oxidopiperidin-1-ium-4-yl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C21H22N6O2/c1-27(29)11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-,27?/m1/s1 |
InChI 键 |
VRZGUODKSBGINI-MQERFVCMSA-N |
手性 SMILES |
C[N+]1(CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |
规范 SMILES |
C[N+]1(CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















